molecular formula C23H20N2O4S B11255969 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B11255969
M. Wt: 420.5 g/mol
InChI Key: VMRCENDDCUETTB-UHFFFAOYSA-N
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Description

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a quinoline core fused with a pyrrolo ring and a sulfonamide group, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrrolo Ring: The pyrrolo ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzylamine derivative.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under conditions like reflux or microwave irradiation.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and biological activities.

    Pyrroloquinolines: Compounds with a pyrrolo ring fused to a quinoline core, similar to the target compound.

    Sulfonamide Derivatives: Compounds containing the sulfonamide group, which is known for its pharmacological properties.

Uniqueness

2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its combination of a quinoline core, pyrrolo ring, and sulfonamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-oxo-N-(4-phenoxyphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

InChI

InChI=1S/C23H20N2O4S/c26-22-15-17-14-21(13-16-5-4-12-25(22)23(16)17)30(27,28)24-18-8-10-20(11-9-18)29-19-6-2-1-3-7-19/h1-3,6-11,13-14,24H,4-5,12,15H2

InChI Key

VMRCENDDCUETTB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)CC(=O)N3C1

Origin of Product

United States

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